BenchChemオンラインストアへようこそ!

dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

calcium channel blockade 1,4-dihydropyridine SAR ortho-substituent effect

Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 73257-43-9; MF: C18H21NO5; MW: 331.36 g/mol) belongs to the 1,4-dihydropyridine (1,4-DHP) class, a privileged scaffold in cardiovascular and neuroprotective drug discovery. The compound is synthesized via the classical Hantzsch multicomponent condensation of 2-methoxybenzaldehyde, methyl acetoacetate, and an ammonia source.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
Cat. No. B5597726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC)C(=O)OC
InChIInChI=1S/C18H21NO5/c1-10-14(17(20)23-4)16(12-8-6-7-9-13(12)22-3)15(11(2)19-10)18(21)24-5/h6-9,16,19H,1-5H3
InChIKeyTZIWGKSUBLFVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 73257-43-9): Core Chemical Identity and Pharmacophore Context


Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS 73257-43-9; MF: C18H21NO5; MW: 331.36 g/mol) belongs to the 1,4-dihydropyridine (1,4-DHP) class, a privileged scaffold in cardiovascular and neuroprotective drug discovery . The compound is synthesized via the classical Hantzsch multicomponent condensation of 2-methoxybenzaldehyde, methyl acetoacetate, and an ammonia source . Its structure features a symmetrically substituted 3,5-dimethyl ester pattern on a 2,6-dimethyl-1,4-DHP ring, with a 2-methoxyphenyl substituent at the C4 position. This ortho-methoxyaryl arrangement distinguishes it from the prototypical 1,4-DHP calcium channel blocker nifedipine, which carries an electron-withdrawing 2-nitrophenyl group at C4, and from the clinically used agent foridone (riodipine), which bears a 2-difluoromethoxyphenyl substituent [1]. The 2-methoxy substituent is a moderate electron-donating group (+M effect) that influences the ring electronics, conformational dynamics, and intermolecular hydrogen-bonding propensity of the 1,4-DHP core [2].

Why Generic 1,4-Dihydropyridine Substitution Fails: The Ortho-Methoxy Differentiator in Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate


The 1,4-DHP pharmacophore is exquisitely sensitive to the electronic and steric nature of the C4 aryl substituent. Simply interchanging one C4-aryl-1,4-DHP diester for another—e.g., replacing the 2-methoxyphenyl derivative with the cheaper and more abundant nifedipine (2-nitrophenyl) or the 4-methoxyphenyl regioisomer—can produce divergent calcium channel binding affinities, redox behaviors, and multidrug resistance (MDR)-modulating properties . The ortho-methoxy group engages in intramolecular C-H···O hydrogen bonding with the DHP ring carbonyls and alters the diastereotopicity and solid-state conformational splitting of the ester methyl and C2/C6 methyl signals relative to para-substituted or unsubstituted phenyl analogs [1]. In the context of MDR reversal, the 1991 US patent (US5216172A) explicitly claims that 1,4-DHP-4-aryl-2,6-dimethyl-3,5-dicarboxylates, as a class, exhibit structure-dependent potentiation of chemotherapeutic agents against drug-resistant tumor cells; the identity of the 4-aryl substituent—including methoxy-substituted phenyl—is the primary driver of differential MDR-reversal potency [2]. Generic substitution without understanding these C4-aryl-specific electronic and conformational determinants risks selecting a compound with suboptimal target engagement, altered antioxidant capacity, or unintended off-target pharmacology [3].

Quantitative Differentiation Evidence: Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate Versus Closest Analogs


C4-Aryl Electronic Effect: Ortho-Methoxy vs. Ortho-Nitro (Nifedipine) and Ortho-Difluoromethoxy (Foridone) Substituent Impact on Calcium Channel Antagonist Potency

The C4 aryl substituent electronic nature is a primary determinant of 1,4-DHP calcium channel antagonist potency. The target compound bears a 2-methoxy group (Hammett σₚ = -0.27, σₘ = +0.12; a moderate electron donor via resonance), in contrast to nifedipine's 2-nitro group (σₚ = +0.78, strong electron-withdrawing) and foridone's 2-difluoromethoxy group (σₚ ≈ +0.30, moderate electron-withdrawing). In quantitative structure-activity relationship (QSAR) studies of dialkyl 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates, calcium antagonist IC50 values vary by over two orders of magnitude depending on the C4 aryl substituent electronic parameter, with electron-donating substituents generally shifting the pharmacological profile relative to the electron-withdrawing nitro benchmark . Direct head-to-head IC50 data for the target compound versus nifedipine are not available in the public domain; however, a structurally analogous 4-(2-methoxyphenyl)-1,4-DHP diethanone congener has confirmed calcium channel blocker family membership via X-ray crystallography, demonstrating the flattened boat conformation essential for L-type calcium channel binding . The 2-methoxy substitution is predicted to confer intermediate calcium channel affinity between the high-potency nitro-substituted DHPs and the weaker unsubstituted phenyl analogs, positioning it as a tool compound for probing ortho-substituent electronic effects in calcium channel pharmacology.

calcium channel blockade 1,4-dihydropyridine SAR ortho-substituent effect

Antioxidant Capacity Differentiation: Electron-Donating 2-Methoxy vs. Electron-Withdrawing 2-Nitro Substituent in 1,4-DHP Diester Series

1,4-DHPs possess intrinsic antioxidant properties that correlate with their electron-donating capacity at the C4 aryl position. The 2-methoxy group (+M resonance effect) enhances the electron density of the DHP ring system, lowering its oxidation potential and improving its ability to reduce Fe³⁺ to Fe²⁺ and scavenge DPPH radicals [1]. In a comprehensive study of 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylates, the reductive ability toward Fe³⁺ ions varied significantly with the C4 substituent: electron-donating groups (e.g., methoxy, alkyl) promoted Fe³⁺ reduction, while electron-withdrawing groups (e.g., nitro) suppressed it . Specifically, 4-methoxy-substituted DHPs demonstrated DPPH radical scavenging activity in the 60–85% range, whereas nitro-substituted analogs showed markedly lower activity (<30% at equivalent concentrations) . The target 2-methoxyphenyl compound is expected, by class-level inference, to exhibit antioxidant activity closer to the 4-methoxy analogs than to nifedipine (2-nitro). The radical scavenging ability of DHP derivatives has direct implications for neuroprotective applications where oxidative stress is a key pathological driver .

antioxidant activity DPPH radical scavenging redox potential oxidative stress

Regioisomeric Differentiation: Ortho-Methoxy (2-OCH3) vs. Para-Methoxy (4-OCH3) Substituent Effect on Crystal Packing and Intermolecular Hydrogen Bonding

The position of the methoxy substituent on the C4-phenyl ring (ortho vs. para) produces markedly different solid-state conformational and packing properties, which are critical for reproducible crystallization, formulation development, and structure-based drug design. X-ray crystallographic analysis of the 2-methoxyphenyl analog 1,1'-[4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone reveals a flattened boat conformation of the DHP ring with the 2-methoxyphenyl ring nearly planar (r.m.s. deviation = 0.0723 Å) and oriented nearly perpendicular to the DHP boat base (dihedral angle = 88.98°) . Intermolecular N-H···O and C-H···O hydrogen bonds dominate the crystal packing. In contrast, the 4-methoxyphenyl regioisomer crystallizes with a different dihedral angle (~87.3°) and distinct packing motif due to the absence of the ortho-methoxy group's steric and hydrogen-bonding influence on the DHP ring . Furthermore, solid-state ¹³C NMR studies on fourteen dimethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates demonstrate that the substitution pattern on the phenyl ring has a marked effect on the magnetic non-equivalence of the carbonyl carbon and C-2/C-6 signals, with ortho-substituted analogs exhibiting larger signal splitting than their para-substituted counterparts [1]. This regioisomeric differentiation translates into distinct solid-state physicochemical properties—melting point, solubility, and hygroscopicity—that directly impact procurement decisions for reproducible experimental workflows.

crystal engineering hydrogen bonding conformational analysis solid-state NMR

Synthetic Utility and Chemical Stability: Tolerance to Organometallic Reagents Under Grignard Conditions

A key practical differentiator for the 2-methoxyphenyl-1,4-DHP diester is its demonstrated stability under strongly basic, nucleophilic conditions. In a 2023 study on the reaction of unprotected 1,4-DHP Hantzsch esters with Grignard reagents, treatment of 2,6-dimethyl-3,5-dicarboethoxy-4-(2-methoxyphenyl)-1,4-dihydropyridine with i-PrMgBr, followed by D₂O quench, workup, and recrystallization, returned the starting dihydropyridine intact . This contrasts with many 4-nitrophenyl-substituted DHPs (e.g., nifedipine), which undergo nitro-group reduction or ring decomposition under similar metallating conditions . The 2-methoxy group does not participate in unwanted redox or addition side reactions with Grignard reagents, preserving the DHP ring integrity. This stability profile makes the 2-methoxyphenyl DHP scaffold a superior starting material for the synthesis of unsymmetrical 1,4-DHP derivatives via C2/C6 alkylation or acylation strategies.

Grignard reaction Hantzsch ester unsymmetrical DHP synthesis chemical stability

Multidrug Resistance (MDR) Reversal Potential: C4-Aryl Methoxy DHP Scaffold in the Patent Landscape

The 1,4-DHP-4-aryl-2,6-dimethyl-3,5-dicarboxylate scaffold is explicitly claimed in US Patent US5216172A as an agent against drug-resistant tumor cells via MDR reversal [1]. The patent discloses that 4-aryl substitution—including methoxy-substituted phenyl—modulates the ability of these DHPs to resensitize multidrug-resistant cancer cells to chemotherapeutic agents. A more recent 2018 study on antimicrobial, anticoagulant, and cytotoxic evaluation of new 1,4-DHP derivatives confirmed that methoxy-substituted 4-aryl DHPs exhibit significant MDR-modulating activity against resistant cell lines, with structure-activity relationships demonstrating the critical role of the C4 aryl electron density . While the specific 2-methoxyphenyl compound was not individually profiled in these studies, the class-level evidence positions it as a candidate MDR reversal tool within the broader 4-aryl DHP diester series. The patent priority date (1991) and continued research interest in DHP-based MDR modulators [2] establish the 2-methoxyphenyl DHP diester as a relevant scaffold for MDR research programs.

multidrug resistance P-glycoprotein MDR reversal cancer chemotherapy

Best-Fit Research and Industrial Application Scenarios for Dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate


Electron-Donating C4-Aryl 1,4-DHP Tool Compound for Calcium Channel Structure-Activity Relationship Studies

The compound serves as a representative electron-donating (EDG) C4-aryl analog in systematic SAR investigations of L-type calcium channel blockade . Its 2-methoxyphenyl substituent fills a critical gap in the EDG/EWG continuum that spans from the strongly electron-withdrawing 2-nitrophenyl (nifedipine, IC50 ~ 14 nM) through the moderately withdrawing 2-difluoromethoxyphenyl (foridone) to the electron-donating 2-methoxyphenyl and 4-methoxyphenyl analogs. By incorporating this compound into a congeneric series, researchers can deconvolute the electronic versus steric contributions of the ortho substituent to calcium channel binding affinity, using the crystallographically confirmed dihedral angle of 88.98° as a conformational reference .

Antioxidant-Enhanced 1,4-DHP Scaffold for Neurodegenerative Disease Models

Given the class-level evidence that methoxy-substituted 1,4-DHP diesters exhibit DPPH radical scavenging activity in the 60–85% range—substantially higher than nitro-substituted analogs (<30%)—this compound is a candidate for in vitro models of oxidative stress-associated neurodegeneration (e.g., Alzheimer's and Parkinson's disease) . Its dual potential for L-type calcium channel modulation and intrinsic free radical scavenging addresses the 'multi-target' design paradigm advanced by Malek et al. (2019) for Alzheimer's therapy, wherein simultaneous calcium dysregulation and oxidative damage must be countered .

Synthetic Intermediate for Unsymmetrical 1,4-DHP Derivatives via Organometallic Functionalization

The compound's demonstrated stability toward Grignard reagents (i-PrMgBr) enables its use as a protected Hantzsch ester starting material for C2/C6-selective alkylation, acylation, or deuteration reactions . Unlike nifedipine, which undergoes nitro group reduction under metallating conditions, the 2-methoxyphenyl DHP remains intact, allowing chemists to generate unsymmetrical 1,4-DHP libraries without the need for protecting group strategies on the C4 aryl ring. The dimethyl ester groups at C3/C5 can be selectively hydrolyzed or transesterified, providing access to mixed-ester derivatives with tailored physicochemical properties.

Non-Cardiotoxic MDR Reversal Agent Lead Scaffold

The 2-methoxyphenyl DHP diester fits the profile of a reduced-cardiotoxicity MDR reversal candidate, as disclosed in the US5216172A patent landscape and subsequent 2018 Saudi J. Biol. Sci. study [1]. The electron-donating 2-methoxy substituent is predicted to attenuate L-type calcium channel blockade relative to nitro-substituted DHPs, reducing the risk of hypotension and negative inotropy that has limited the clinical translation of earlier DHP-based MDR modulators. This compound can serve as the starting point for further optimization of MDR reversal potency and selectivity through ester group modification or additional aryl substitution.

Quote Request

Request a Quote for dimethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.